molecular formula C12H14F3N3O2 B8161128 N'-hydroxy-4-morpholino-3-(trifluoromethyl)benzimidamide

N'-hydroxy-4-morpholino-3-(trifluoromethyl)benzimidamide

Cat. No.: B8161128
M. Wt: 289.25 g/mol
InChI Key: GMZCTVSYHPHGGB-UHFFFAOYSA-N
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Description

N’-hydroxy-4-morpholino-3-(trifluoromethyl)benzimidamide is a chemical compound with the molecular formula C12H14F3N3O2. It is known for its unique structure, which includes a morpholine ring, a trifluoromethyl group, and a benzimidamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-hydroxy-4-morpholino-3-(trifluoromethyl)benzimidamide typically involves the following steps:

    Formation of the Benzimidamide Core: The benzimidamide core can be synthesized through the reaction of 4-morpholino-3-(trifluoromethyl)aniline with nitrosating agents under controlled conditions.

    Introduction of the Hydroxy Group: The hydroxy group is introduced via hydroxylation reactions, often using reagents such as hydroxylamine or its derivatives.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

Chemical Reactions Analysis

Types of Reactions

N’-hydroxy-4-morpholino-3-(trifluoromethyl)benzimidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitroso group to an amine group.

    Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include oxides, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N’-hydroxy-4-morpholino-3-(trifluoromethyl)benzimidamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-hydroxy-4-morpholino-3-(trifluoromethyl)benzimidamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • N’-hydroxy-4-morpholino-3-(trifluoromethyl)benzamide
  • N’-hydroxy-4-morpholino-3-(trifluoromethyl)benzonitrile
  • N’-hydroxy-4-morpholino-3-(trifluoromethyl)benzaldehyde

Uniqueness

N’-hydroxy-4-morpholino-3-(trifluoromethyl)benzimidamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N'-hydroxy-4-morpholin-4-yl-3-(trifluoromethyl)benzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3N3O2/c13-12(14,15)9-7-8(11(16)17-19)1-2-10(9)18-3-5-20-6-4-18/h1-2,7,19H,3-6H2,(H2,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMZCTVSYHPHGGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)C(=NO)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C2=C(C=C(C=C2)/C(=N/O)/N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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